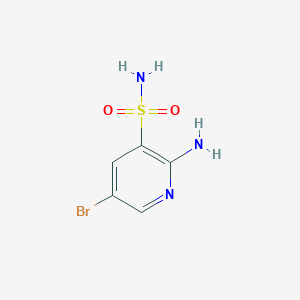

2-Amino-5-bromopyridine-3-sulfonamide

Description

2-Amino-5-bromopyridine-3-sulfonamide is a brominated pyridine derivative featuring an amino group at position 2, a bromine atom at position 5, and a sulfonamide group at position 2. Its molecular formula is C₅H₆BrN₃O₂S, with a calculated molecular weight of 252.97 g/mol.

Properties

IUPAC Name |

2-amino-5-bromopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYXGZXSYHBIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

- Process : 2-Aminopyridine is dissolved in acetone and cooled to -10 to -5°C. NBS in acetone is added dropwise over 0.5 to 1.5 hours under stirring, followed by continued reaction for 1 to 2 hours. The solvent is removed, and the crude product is dispersed in water, stirred, filtered, and recrystallized to yield 2-amino-5-bromopyridine.

- Advantages : This method reduces NBS consumption, suppresses by-products, shortens reaction time, and is suitable for industrial scale due to controlled addition and solvent recovery.

- Yield and Purity : Yield ranges from 95% to 98%, with purity up to 99.0%.

Bromination Using Phenyltrimethylammonium Tribromide

- Process : 2-Aminopyridine is reacted with phenyltrimethylammonium tribromide in methylene chloride or chloroform at 20-50°C for 1-3 hours.

- Conditions : Molar ratio of 2-aminopyridine to tribromide is 0.7-1.4; solvent volume is 20-35 mL per gram of 2-aminopyridine; preferred temperature is around 30°C.

- Advantages : This method avoids the use of elemental bromine, which is volatile and toxic, improving safety and operational convenience. It also minimizes by-products compared to traditional bromine use.

- Yield and Selectivity : High selectivity for mono-bromination at the 5-position is reported, with good yields though exact numbers vary by conditions.

Introduction of the Sulfonamide Group at the 3-Position

The sulfonamide moiety at the 3-position of the pyridine ring is introduced via sulfonylation reactions of the 2-amino-5-bromopyridine intermediate.

Sulfonamide Formation via Reaction with Sulfonyl Chlorides

- Method : 2-Amino-5-bromopyridine is reacted with sulfonyl chlorides (e.g., trifluoromethane sulfonyl chloride) under cold conditions in the presence of a base such as pyridine.

- Reaction Conditions : Typically, a molar ratio of 1:1.6 (aminopyridine to sulfonyl chloride) is used, with reaction times around 12 hours at room temperature.

- Workup : After reaction completion (monitored by TLC), water is added, and the product is isolated by extraction and recrystallization.

- Yields : Moderate to good yields of 50-65% have been reported, with purified products characterized by chromatographic and spectral techniques.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination with NBS | 2-Aminopyridine + NBS (dropwise) | -10 to -5 °C | Acetone | 95-98 | High purity, industrially scalable |

| Bromination with Tribromide | 2-Aminopyridine + phenyltrimethylammonium tribromide | 20-50 °C (prefer 30) | Methylene chloride/Chloroform | Not specified | Avoids elemental bromine, safer, good selectivity |

| Sulfonamide formation | 2-Amino-5-bromopyridine + sulfonyl chloride + pyridine | Room temperature | Pyridine | 50-65 | Cold addition, followed by recrystallization |

Analytical and Purification Techniques

- Purification : Recrystallization from ethanol/water or similar solvents is standard to achieve high purity.

- Characterization : Confirmed by chromatographic methods (TLC, HPLC), spectral techniques (NMR, MS), and elemental analysis.

- Solvent Recovery : Industrial methods emphasize solvent recovery and recycling to improve efficiency and reduce waste.

Research Findings and Industrial Relevance

- The NBS method's controlled addition and low temperature reduce side reactions and improve yield, making it suitable for scale-up.

- The use of phenyltrimethylammonium tribromide offers a safer alternative to bromine, with less environmental and handling concerns.

- Sulfonamide introduction via sulfonyl chlorides is well-established, though yields can vary depending on sulfonyl chloride type and reaction conditions.

- These methods collectively provide a robust platform for synthesizing 2-amino-5-bromopyridine-3-sulfonamide, a key intermediate for pharmaceuticals targeting kinase inhibition and other therapeutic areas.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, where the bromine atom is replaced by aryl or alkynyl groups.

Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the bromine atom.

Coupling Products: Biaryl or alkynyl derivatives.

Reduction Products: Amino derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:

2-Amino-5-bromopyridine-3-sulfonamide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is involved in the development of:

- PI3 Kinase Inhibitors: These inhibitors are vital for cancer treatment, targeting pathways involved in cell growth and survival.

- Dopamine D3 Receptor Stimulants: These compounds are being explored for their potential in treating neurodegenerative diseases and disorders related to dopamine signaling.

- VEGFR-2 Inhibitors: Used in anti-cancer therapies, these inhibitors target vascular endothelial growth factor receptors, which play a significant role in tumor angiogenesis .

Antimicrobial Properties:

The compound has shown potential as an antimicrobial agent, making it valuable in drug discovery for treating infections. Its structure allows it to interact with biological targets effectively, enhancing its therapeutic efficacy .

Material Science

Advanced Materials Development:

Due to its unique chemical structure, 2-Amino-5-bromopyridine-3-sulfonamide is utilized in the development of advanced materials such as polymers and nanomaterials. Its properties enable the creation of materials with enhanced mechanical and thermal stability, which are essential for various industrial applications .

Biological Studies

Enzyme Inhibition Studies:

This compound is frequently employed in biochemical assays to study enzyme inhibition mechanisms. Its ability to bind selectively to specific enzymes makes it a valuable tool for researchers investigating metabolic pathways and drug interactions.

Industrial Applications

Chemical Synthesis:

In addition to its role in pharmaceuticals, 2-Amino-5-bromopyridine-3-sulfonamide is also used in the production of dyes and pigments. Its sulfonamide group enhances its reactivity, making it suitable for various chemical transformations necessary for industrial applications .

Case Study 1: Synthesis of PI3 Kinase Inhibitors

A study demonstrated the synthesis of a novel PI3 kinase inhibitor using 2-Amino-5-bromopyridine-3-sulfonamide as a starting material. The synthesized compound exhibited significant anti-proliferative activity against cancer cell lines, highlighting the compound's potential in oncology .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on derivatives of 2-Amino-5-bromopyridine-3-sulfonamide showed promising results against various bacterial strains. The study indicated that modifications to the sulfonamide group could enhance antimicrobial efficacy, paving the way for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the amino, bromine, and sulfonamide groups allows for specific interactions with biological targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Prepared via a reaction between 2-amino-5-bromopyridine and sulfosalicylic acid in methanol, yielding yellow crystals through slow evaporation .

- Crystallography : The crystal structure exhibits planar cations and anions linked by N–H⋯O , O–H⋯O , and C–H⋯O hydrogen bonds, forming a 3D network with R₂²(8) ring motifs .

- Biological Relevance : Pyridinium derivatives, including this compound, are associated with antibacterial and antifungal activities , likely due to hydrogen-bonding interactions mimicking carboxylate groups .

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Detailed Analysis of Key Differences

Substituent Effects on Properties

Electron-Withdrawing Groups: The sulfonamide group in 2-amino-5-bromopyridine-3-sulfonamide enhances acidity and hydrogen-bonding capacity, critical for solid-state stability and intermolecular interactions . In contrast, fluorine in 3-amino-2-bromo-5-fluoropyridine increases electronegativity and metabolic stability, making it suitable for drug penetration .

Steric and Solubility Considerations: The morpholino group in 5-bromo-2-morpholinopyridin-3-amine introduces bulkiness, improving aqueous solubility compared to brominated sulfonamides . The methylphenyl substituent in 2-((2-fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide may enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity: Antimicrobial activity in 2-amino-5-bromopyridine-3-sulfonamide is attributed to its ability to mimic carboxylate groups in biological targets . Fluorinated derivatives (e.g., 3-amino-2-bromo-5-fluoropyridine) are prioritized in oncology due to fluorine’s impact on target binding and pharmacokinetics .

Biological Activity

2-Amino-5-bromopyridine-3-sulfonamide (CAS Number: 869008-16-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an amino group, a bromine atom, and a sulfonamide group, which contribute to its distinct reactivity and biological activity. The sulfonamide moiety is particularly noteworthy for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

2-Amino-5-bromopyridine-3-sulfonamide exhibits its biological effects primarily through:

- Enzyme Inhibition : It can inhibit enzymes involved in bacterial metabolism, contributing to its antibacterial properties. The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria.

- Cell Signaling Modulation : The compound influences various cellular processes by modulating signaling pathways that affect gene expression and metabolism. This includes potential effects on respiratory functions and cellular toxicity upon exposure.

2. Biological Activity

The compound has demonstrated various biological activities, including:

- Antibacterial Properties : Similar to traditional sulfonamides, it inhibits bacterial growth by targeting folic acid synthesis pathways .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of 2-Amino-5-bromopyridine-3-sulfonamide:

- Antibacterial Studies : In vitro assays have shown that the compound effectively inhibits the growth of various bacterial strains, demonstrating a mechanism similar to classical sulfonamides. The effectiveness varies based on structural modifications.

- Cytotoxicity Assays : Research indicates that certain derivatives exhibit enhanced cytotoxicity against cancer cell lines such as FaDu hypopharyngeal tumor cells, suggesting a potential role in anticancer drug development .

- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. It showed promising results in terms of inhibitory potency compared to other known inhibitors .

Comparative Analysis

To better understand the unique properties of 2-Amino-5-bromopyridine-3-sulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromopyridine | Contains bromine and sulfonamide groups | Antibacterial, potential anticancer |

| 2-Amino-5-chloropyridine | Chlorine instead of bromine | Similar reactivity but varied activity |

| 5-Bromopyridine-3-sulfonamide | Lacks amino group | Primarily antibacterial |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-bromopyridine-3-sulfonamide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via bromination of a precursor (e.g., 2-amino-3-sulfonamidopyridine) using reagents like N-bromosuccinimide (NBS) under controlled conditions. Sulfonamide introduction typically involves reacting a pyridine derivative with sulfonic acid chloride in anhydrous dichloromethane. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (≥98% by area normalization) .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-Amino-5-bromopyridine-3-sulfonamide?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C5, sulfonamide at C3) by analyzing aromatic proton splitting and carbon chemical shifts.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 276.9704 for C5H5BrN3O2S).

- Elemental analysis : Validate composition (e.g., C: 21.69%, H: 1.82%, Br: 28.82%, N: 15.18%).

- FTIR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in X-ray crystallographic refinement of 2-Amino-5-bromopyridine-3-sulfonamide derivatives?

- Methodological Answer :

- Data collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL for least-squares refinement with anisotropic displacement parameters for heavy atoms (Br, S). Address disorder using PART instructions or split models.

- Validation : Check for outliers in the CheckCIF report (e.g., ADDSYM alerts for missed symmetry) and validate hydrogen-bonding geometry (e.g., N-H···O distances: 1.8–2.2 Å) .

Q. How to resolve contradictions between NMR and crystallographic data for sulfonamide derivatives?

- Methodological Answer :

- Dynamic effects : NMR may detect conformational flexibility (e.g., sulfonamide rotation) not observed in static crystal structures. Perform variable-temperature NMR to identify dynamic processes.

- Polymorphism : Use powder X-ray diffraction (PXRD) to detect multiple crystalline phases. Cross-validate with solid-state NMR or Raman spectroscopy .

Q. What strategies optimize the design of 2-Amino-5-bromopyridine-3-sulfonamide analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution patterns : Replace bromine with electron-withdrawing groups (e.g., CF3) to modulate electronic effects. Use Suzuki-Miyaura coupling for C5 diversification.

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict sulfonamide conformation and hydrogen-bonding propensity. Validate docking scores against target proteins (e.g., carbonic anhydrase isoforms) .

Q. How to optimize reaction conditions for regioselective functionalization of the pyridine core?

- Methodological Answer :

- Directed metallation : Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the C4 position, followed by electrophilic quenching (e.g., iodine for C4-iodo derivatives).

- Protecting groups : Temporarily protect the amino group with Boc (tert-butyloxycarbonyl) to prevent unwanted side reactions during C5 bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.